molecular formula C21H21NO4S2 B2872722 Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946384-64-1

Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2872722
CAS No.: 946384-64-1
M. Wt: 415.52
InChI Key: HIKLJOIEELVUEU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based small molecule featuring a sulfamoyl group at position 3 and a 4-methylphenyl substituent at position 4 of the thiophene ring. The ethyl carboxylate ester at position 2 enhances lipophilicity, while the 2-methylphenylsulfamoyl group introduces steric and electronic modifications.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(17(13-27-19)16-11-9-14(2)10-12-16)28(24,25)22-18-8-6-5-7-15(18)3/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKLJOIEELVUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound characterized by a thiophene ring structure, which includes a carboxylate group, a sulfamoyl group, and two phenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its molecular formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of approximately 431.5 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfamoyl-thiazole have shown promising results against various bacterial strains, including Bacillus subtilis and fungal strains like Aspergillus niger .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 4eBacillus subtilis12 µg/mL
Compound 4fAspergillus niger15 µg/mL
This compoundTBDTBD

The biological activity of this compound is attributed to its structural features. The sulfamoyl group can interact with specific enzymes or receptors, potentially inhibiting their activity, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins, thereby affecting their function .

Case Studies

  • Antiviral Activity : A study focusing on the binding affinity of similar thiophene derivatives to the SARS-CoV-2 Mpro enzyme demonstrated effective binding energy scores, suggesting potential for antiviral applications . This highlights the relevance of structural motifs found in this compound in drug development.
  • Anti-inflammatory Effects : Preliminary studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, which could be useful in treating conditions characterized by excessive inflammation .

Research Findings

Recent investigations into the synthesis and biological evaluation of thiophene derivatives have revealed that modifications to the phenyl substituents can enhance biological activity. For example, compounds with nitro or amino substituents demonstrated increased potency against bacterial strains .

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialSulfamoyl-thiazole derivativesEffective against various strains
AntiviralThiophene derivativesGood binding affinity to Mpro
Anti-inflammatorySimilar thiophene compoundsPotential therapeutic effects

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:

Table 1. Structural and Physicochemical Comparison of Thiophene Derivatives

Compound Name (CAS/Reference) Substituent at Position 3 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Hypothetical) 2-Methylphenylsulfamoyl 4-Methylphenyl C21H21NO4S2 415.5 High lipophilicity; steric hindrance at sulfamoyl
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-... (946235-08-1) 4-Methoxyphenylsulfamoyl 4-Methylphenyl C21H21NO5S2 431.5 Methoxy group enhances polarity and hydrogen bonding
Ethyl 4-(4-methoxyphenyl)-2-... (444999-30-8) [(Phenylsulfanyl)acetyl]amino 4-Methoxyphenyl C22H21NO4S2 439.5 Sulfanyl-acetyl group introduces π-π stacking potential
Ethyl 4-(4-chlorophenyl)-2-... (671198-85-9) Quinoline-sulfanylacetyl amino 4-Chlorophenyl C24H19ClN2O3S2 495.0 Chlorine and quinoline enhance electrophilicity and aromatic interactions
Ethyl-5-(4-chlorophenyl)-3-... (532386-24-6) Cyanoacetyl amino 4-Chlorophenyl C16H14ClN2O3S 357.8 Cyano group increases electrophilicity and metabolic stability

Electronic and Steric Effects

  • Target Compound vs. 946235-08-1 : Replacing the 4-methoxyphenyl group (electron-donating) with 2-methylphenyl (weakly donating) reduces polarity and hydrogen-bonding capacity. This lowers aqueous solubility but improves membrane permeability.
  • Comparison with 444999-30-8 : The phenylsulfanyl-acetyl group in 444999-30-8 introduces a flexible sulfur linkage, enabling π-π interactions absent in the rigid sulfamoyl group of the target compound.
  • Chlorophenyl Derivatives (e.g., 671198-85-9 ) : Chlorine’s electronegativity enhances dipole interactions and binding to electron-rich biological targets, whereas the target compound’s methyl groups prioritize hydrophobic interactions.

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